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Compound of Interest

Compound Name: Methyl 10-bromodecanoate

Cat. No.: B1348773 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 10-bromodecanoate is a bifunctional crosslinking agent characterized by a ten-carbon

aliphatic chain, providing a flexible spacer arm. At one terminus, a methyl ester offers a site for

chemical modification, while the other end features a bromoalkane, a reactive group amenable

to nucleophilic substitution. This structure makes it a valuable tool in bioconjugation,

proteomics, and drug discovery, particularly as a linker in the synthesis of Proteolysis Targeting

Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin

ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by

the proteasome.[1] This document provides detailed application notes and protocols for the use

of methyl 10-bromodecanoate in bifunctional crosslinking applications.

Chemical and Physical Properties
A summary of the key chemical and physical properties of methyl 10-bromodecanoate is

presented in the table below.
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Property Value Reference(s)

Molecular Formula C₁₁H₂₁BrO₂ [2]

Molecular Weight 265.19 g/mol [2]

CAS Number 26825-94-5 [2]

Appearance Colorless to pale yellow liquid [3]

Boiling Point 186 °C (lit.) [4]

Density 1.137 g/mL at 25 °C (lit.) [2]

Refractive Index n20/D 1.464 (lit.) [2]

Solubility
Soluble in organic solvents like

DMSO and DMF.
[5]

Applications
The bifunctional nature of methyl 10-bromodecanoate lends itself to a variety of applications

in research and drug development:

PROTAC Synthesis: The primary application of methyl 10-bromodecanoate is as a flexible

linker in the synthesis of PROTACs.[1] The alkyl chain length can be critical for inducing a

productive ternary complex between the target protein and the E3 ligase.[6]

Protein-Protein Interaction Studies: By reacting with nucleophilic residues on proteins, such

as cysteine and lysine, this crosslinker can be used to covalently link interacting proteins,

allowing for their identification and the study of their complexes.

Surface Modification: The bromoalkane moiety can be used to functionalize surfaces, such

as gold or silica nanoparticles, for the subsequent attachment of biomolecules.

Drug Delivery: As a component of antibody-drug conjugates (ADCs) or other drug delivery

systems, the linker can connect a targeting moiety to a therapeutic payload.
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The following protocols are provided as a guide and may require optimization for specific

applications.

Protocol 1: Synthesis of a PROTAC using Methyl 10-
bromodecanoate
This protocol describes a general two-step synthesis of a PROTAC, where one ligand is first

attached to the methyl ester end of the linker (after hydrolysis) and the second ligand is then

coupled to the bromo-functionalized end.

Step 1: Hydrolysis of Methyl 10-bromodecanoate and Amide Coupling to Ligand 1

Hydrolysis: To a solution of methyl 10-bromodecanoate (1.0 eq) in a mixture of THF and

water (e.g., 2:1 v/v), add lithium hydroxide (1.5 eq). Stir the mixture at room temperature for

2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting

material. Acidify the reaction mixture with 1 M HCl to pH ~3 and extract the product, 10-

bromodecanoic acid, with ethyl acetate. Dry the organic layer over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure.

Amide Coupling: To a solution of 10-bromodecanoic acid (1.0 eq) and the amine-containing

Ligand 1 (1.1 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a

base like DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 4-12 hours under

an inert atmosphere. Monitor the reaction progress by LC-MS.

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and

wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer

over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column

chromatography on silica gel to obtain the Ligand 1-linker intermediate.

Step 2: Coupling of Ligand 2 to the Bromo-functionalized Intermediate

Nucleophilic Substitution: Dissolve the purified Ligand 1-linker intermediate (1.0 eq) in

anhydrous DMF. Add the amine- or thiol-containing Ligand 2 (1.2 eq) and a non-nucleophilic

base such as DIPEA (3.0 eq).

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room

temperature to 80 °C for 12-48 hours under an inert atmosphere. The optimal temperature
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and reaction time will depend on the nucleophilicity of Ligand 2.[5] Monitor the reaction by

LC-MS.

Purification: Upon completion, purify the final PROTAC molecule by preparative reverse-

phase HPLC.

Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and

NMR.

Parameter Typical Value

Reaction Scale 0.1 - 1.0 mmol

Solvent Anhydrous DMF or DMSO

Base DIPEA or Et₃N

Temperature 25 - 80 °C

Reaction Time 12 - 48 hours

Purification Preparative RP-HPLC

Typical Yield 40 - 70% (over two steps)

Protocol 2: Crosslinking of Proteins
This protocol outlines a general procedure for crosslinking proteins using methyl 10-
bromodecanoate. The primary targets for alkylation by the bromoalkane are the sulfhydryl

groups of cysteine residues and, to a lesser extent, the amine groups of lysine residues.[7]

Protein Preparation: Dissolve the purified protein(s) in a non-amine, non-thiol containing

buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0, to a final concentration of 1-

10 mg/mL. If targeting cysteine residues in a protein with disulfide bonds, reduction with a

10-fold molar excess of TCEP may be necessary.

Crosslinker Preparation: Prepare a stock solution of methyl 10-bromodecanoate (e.g., 10-

100 mM) in an organic solvent such as DMSO or DMF.
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Crosslinking Reaction: Add a 20- to 50-fold molar excess of the methyl 10-
bromodecanoate stock solution to the protein solution. The final concentration of the

organic solvent should be kept below 10% (v/v) to maintain protein integrity.

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at

4°C with gentle agitation.

Quenching: Stop the reaction by adding a quenching reagent with a free thiol or amine, such

as β-mercaptoethanol or Tris buffer, to a final concentration of 20-50 mM. Incubate for an

additional 30 minutes.

Analysis: Analyze the crosslinked products by SDS-PAGE, which will show the appearance

of higher molecular weight bands corresponding to crosslinked species. For identification of

crosslinked peptides, the sample can be subjected to in-gel or in-solution digestion followed

by LC-MS/MS analysis.[8]

Parameter Typical Value

Protein Concentration 1 - 10 mg/mL

Buffer PBS, pH 7.2 - 8.0

Molar Excess of Crosslinker 20 - 50 fold

Reaction Time 1 - 4 hours at RT or overnight at 4°C

Quenching Reagent β-mercaptoethanol or Tris buffer

Analysis SDS-PAGE, LC-MS/MS

Protocol 3: Functionalization of Gold Nanoparticles
This protocol describes the functionalization of gold nanoparticles with a thiol-containing ligand,

followed by reaction with methyl 10-bromodecanoate.

Thiol Ligand Exchange: To a solution of citrate-stabilized gold nanoparticles, add a solution

of a dithiol, such as 1,10-decanedithiol, in ethanol. The thiol groups will displace the citrate

on the gold surface. Allow the reaction to proceed for 12-24 hours at room temperature.
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Purification: Purify the thiol-functionalized nanoparticles by centrifugation and resuspension

in ethanol to remove excess dithiol.

Reaction with Methyl 10-bromodecanoate: Resuspend the purified thiol-functionalized gold

nanoparticles in an appropriate solvent like ethanol. Add a solution of methyl 10-
bromodecanoate and a non-nucleophilic base (e.g., DIPEA).

Incubation and Purification: Stir the reaction mixture for 12-24 hours at room temperature.

Purify the functionalized nanoparticles by repeated centrifugation and resuspension to

remove unreacted methyl 10-bromodecanoate and base.

Characterization: Characterize the functionalized nanoparticles using techniques such as

UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy

(TEM).
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Caption: General mechanism of PROTAC-mediated protein degradation.
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Caption: Workflow for protein crosslinking and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

2. medchemexpress.com [medchemexpress.com]

3. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders -
PMC [pmc.ncbi.nlm.nih.gov]

4. Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-
Hydroxy-2-Nonenal in Cells - PMC [pmc.ncbi.nlm.nih.gov]

5. benchchem.com [benchchem.com]

6. rscbmcs.org [rscbmcs.org]

7. benchchem.com [benchchem.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1348773?utm_src=pdf-body-img
https://www.benchchem.com/product/b1348773?utm_src=pdf-body-img
https://www.benchchem.com/product/b1348773?utm_src=pdf-custom-synthesis
https://digitalcommons.lib.uconn.edu/cgi/viewcontent.cgi?article=1981&context=srhonors_theses
https://www.medchemexpress.com/methyl-10-bromodecanoate.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11011670/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11011670/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4350606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4350606/
https://www.benchchem.com/pdf/Technical_Support_Center_Challenges_with_Alkyl_Bromide_Linkers_in_PROTAC_Synthesis.pdf
https://www.rscbmcs.org/wp-content/uploads/2023/05/P10.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Protein_Labeling_with_m_PEG6_Br.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]

To cite this document: BenchChem. [Application Notes and Protocols for Bifunctional
Crosslinking with Methyl 10-bromodecanoate]. BenchChem, [2026]. [Online PDF]. Available
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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